![molecular formula C23H22O5 B13682443 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.42 g/mol . This compound is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety. It is a white solid that is soluble in common organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid typically involves the benzylation of 3,4-dihydroxyphenylacetic acid. The reaction is carried out using benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylic alcohols.
Substitution: Benzylic bromides.
Applications De Recherche Scientifique
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the hydroxypropanoic acid moiety can form hydrogen bonds with active sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Bis(benzyloxy)phenyl)methanol: Similar structure but lacks the hydroxypropanoic acid moiety.
4-Benzyloxy-3-methoxyphenylacetic acid: Contains a methoxy group instead of a second benzyloxy group.
Uniqueness
3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid is unique due to the presence of two benzyloxy groups and a hydroxypropanoic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H22O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
3-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C23H22O5/c24-20(23(25)26)13-19-11-12-21(27-15-17-7-3-1-4-8-17)22(14-19)28-16-18-9-5-2-6-10-18/h1-12,14,20,24H,13,15-16H2,(H,25,26) |
Clé InChI |
JLQBQSZIXGRWKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)O)O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



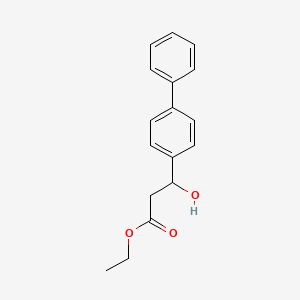
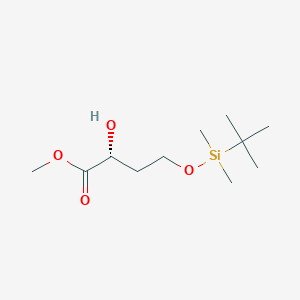
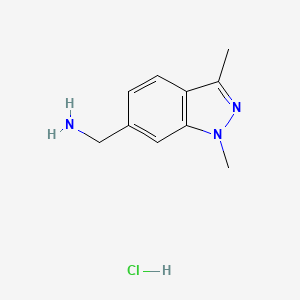
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)
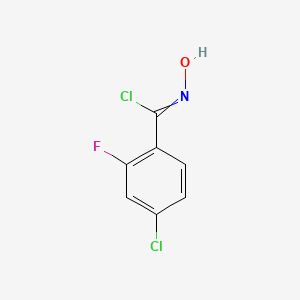
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)


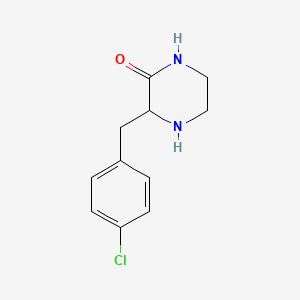
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
